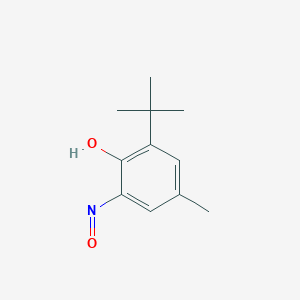
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- is an organic compound with a complex structure It is a derivative of phenol, where the phenolic hydrogen is replaced by a 2-(1,1-dimethylethyl) group, a methyl group at the 4-position, and a nitroso group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- typically involves multiple steps. One common method starts with the nitration of 2-(1,1-dimethylethyl)-4-methylphenol to introduce the nitroso group at the 6-position. This reaction is usually carried out under controlled conditions using a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(1,1-dimethylethyl)-4-methyl-6-nitrophenol.
Reduction: Formation of 2-(1,1-dimethylethyl)-4-methyl-6-aminophenol.
Substitution: Formation of various substituted phenols depending on the reagents used.
科学的研究の応用
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- involves its interaction with molecular targets in biological systems. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This compound may also generate reactive oxygen species (ROS) under certain conditions, contributing to its antimicrobial and antifungal effects.
類似化合物との比較
Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- can be compared with other similar compounds such as:
Phenol, 2-(1,1-dimethylethyl)-4-methyl-: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
Phenol, 2-(1,1-dimethylethyl)-4-nitroso-: Lacks the methyl group, which may affect its steric properties and reactivity.
Phenol, 2-(1,1-dimethylethyl)-6-nitroso-: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior.
The presence of both the methyl and nitroso groups in Phenol, 2-(1,1-dimethylethyl)-4-methyl-6-nitroso- makes it unique in terms of its chemical and biological properties.
特性
CAS番号 |
59919-21-0 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
2-tert-butyl-4-methyl-6-nitrosophenol |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(11(2,3)4)10(13)9(6-7)12-14/h5-6,13H,1-4H3 |
InChIキー |
KLXOANCTENWKLR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)

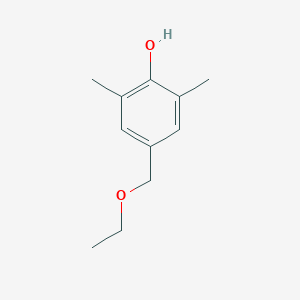
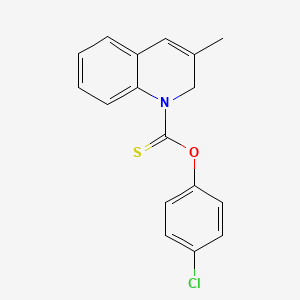
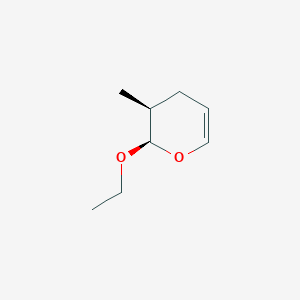

![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
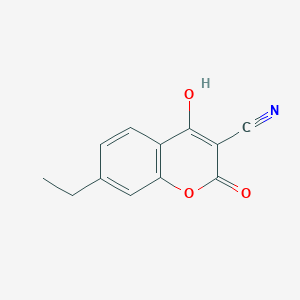
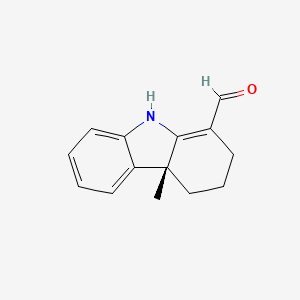

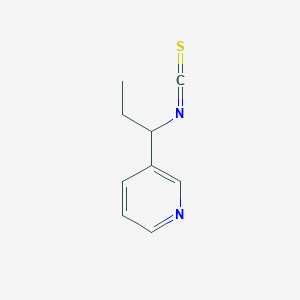
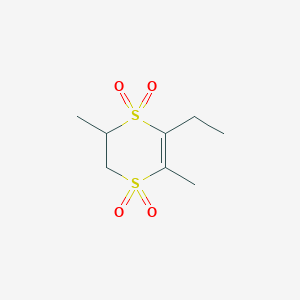
phosphanium chloride](/img/structure/B14619241.png)
![N,2-Dimethyl-7-thia-9-aza-1-azoniabicyclo[4.3.0]nona-1,8-dien-8-amine](/img/structure/B14619243.png)
